

# A Comparative Meta-Analysis of Glycyrrhizic Acid Preparations in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various Glycyrrhizic acid (GA) preparations based on meta-analyses of clinical studies. Glycyrrhizic acid, the primary active compound in licorice root, and its derivatives are widely used for their anti-inflammatory, antiviral, and hepatoprotective properties.[1][2] This document synthesizes quantitative data on the efficacy and safety of different formulations, details common experimental protocols, and illustrates key molecular mechanisms to support research and development efforts. The preparations discussed include Diammonium Glycyrrhizinate (DG), Magnesium Isoglycyrrhizinate (MGIG), and Compound Glycyrrhizin (CGI), among others.

### **Methodology: The Meta-Analysis Workflow**

A meta-analysis statistically combines the results of multiple independent clinical trials to derive a more robust estimate of treatment effect.[3][4] This process increases statistical power and helps resolve uncertainties from conflicting individual study results.[3] The typical workflow, from defining the research question to statistical analysis, is outlined below.



Click to download full resolution via product page



Caption: Generalized workflow for conducting a meta-analysis of clinical trials.

## **Generalized Experimental Protocol for Clinical Trials**

The meta-analyses reviewed primarily included randomized controlled trials (RCTs) evaluating the efficacy of GA preparations for liver injury. While protocols varied, a generalized methodology can be described as follows:

- Study Design: A parallel-group, randomized, controlled clinical trial.
- Participant Selection: Patients diagnosed with a specific condition, such as chronic hepatitis
  B (CHB), anti-tuberculosis drug-induced liver injury (DILI), or liver injury associated with
  other diseases like COVID-19.[5][6][7] Key inclusion criteria often involve elevated liver
  enzyme levels, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase
  (AST).
- Intervention and Control:
  - Treatment Group: Receives a standard therapy (e.g., an antiviral like Entecavir for CHB)
    plus a specific GA preparation (e.g., Magnesium Isoglycyrrhizinate, Diammonium
    Glycyrrhizinate).[8]
  - Control Group: Receives the same standard therapy plus a placebo or the standard therapy alone.
- Data Collection: Liver function tests (ALT, AST, Total Bilirubin TBIL) are measured at baseline and at specified follow-up intervals (e.g., 4, 12, and 24 weeks).[6][8] Adverse events are monitored and recorded throughout the study.
- Primary Outcome Measures: The primary efficacy endpoints are typically the normalization rate of liver enzymes (e.g., ALT) and the overall effective rate, defined by a significant reduction in these markers.[6][8]
- Statistical Analysis: Data from both groups are compared using appropriate statistical tests. For meta-analyses, summary statistics like Relative Risk (RR), Mean Difference (MD), or Weighted Mean Difference (WMD) are calculated.[8][9]



## Comparative Efficacy of Glycyrrhizic Acid Preparations

The following tables summarize quantitative data from network meta-analyses comparing different GA preparations across various clinical indications.

Table 1: Comparison of GA Preparations for Anti-Tuberculosis Drug-Induced Liver Injury (DILI)

A network meta-analysis of 97 RCTs (10,923 participants) compared the effectiveness of different GA preparations for both preventing and treating DILI.[5]



| Application                                   | GA<br>Preparation                         | Comparator         | Metric<br>(Relative Risk -<br>RR)                   | Interpretation                                      |
|-----------------------------------------------|-------------------------------------------|--------------------|-----------------------------------------------------|-----------------------------------------------------|
| Prevention                                    | Compound<br>Glycyrrhizin<br>(CGC)         | Control            | RR: 0.26 - 0.58                                     | Significantly reduced incidence of liver injury.[5] |
| Diammonium<br>Glycyrrhizin<br>(DGC)           | Control                                   | RR: 0.26 - 0.58    | Significantly reduced incidence of liver injury.[5] |                                                     |
| Diammonium Glycyrrhizin Enteric-Coated (DGEC) | Control                                   | RR: 0.26 - 0.58    | Significantly reduced incidence of liver injury.[5] |                                                     |
| CGC & DGEC                                    | DGC                                       | RR: 0.50 & 0.58    | Superior to DGC for prevention.[5]                  |                                                     |
| Treatment                                     | Magnesium<br>Isoglycyrrhizinate<br>(MGIG) | All other regimens | RR: 1.15 - 1.72                                     | Most effective for treating established DILI. [5]   |
| Diammonium<br>Glycyrrhizin<br>(DGC)           | All other regimens                        | RR: 0.58 - 0.83    | Ranked last in treatment efficacy.[5]               |                                                     |

Table 2: Comparison of GA Preparations for Chronic Hepatitis B (CHB) in Combination with Entecavir

This network meta-analysis of 53 RCTs assessed the efficacy of adding GA preparations to Entecavir monotherapy.[8]



| Outcome<br>Measure                    | GA<br>Preparation                          | Metric (vs.<br>Control)     | SUCRA*<br>Ranking                           | Interpretation                                                                                               |
|---------------------------------------|--------------------------------------------|-----------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| Overall Effective<br>Rate             | Magnesium<br>Isoglycyrrhizinate<br>(MgIGI) | RR: 1.16 - 1.24             | 0.923 (Best)                                | MgIGI showed<br>the highest<br>probability of<br>being the best<br>treatment for<br>overall response.<br>[8] |
| Compound Glycyrrhizin Injection (CGI) | RR: 1.16 - 1.24                            | -                           | Significantly improved overall response.[8] |                                                                                                              |
| ALT Reduction                         | Compound Glycyrrhizin Injection (CGI)      | MD: -14.65 to<br>-20.41 U/L | 0.870 (Best)                                | CGI was most<br>effective in<br>reducing ALT<br>levels.[8]                                                   |
| AST Reduction                         | Magnesium<br>Isoglycyrrhizinate<br>(MgIGI) | MD: -17.46 to<br>-24.42 U/L | 0.871 (Best)                                | MgIGI was most<br>effective in<br>reducing AST<br>levels.[8]                                                 |

<sup>\*</sup>SUCRA (Surface Under the Cumulative Ranking) values represent the probability of a treatment being the best option; a higher value is better.

Table 3: Comparison of Diammonium Glycyrrhizinate (DG) Formulations for Chronic Viral Hepatitis

A meta-analysis of 9 RCTs (687 patients) compared the efficacy of enteric-coated DG capsules against standard DG preparations.[9][10]



| Outcome Measure    | Formulation<br>Comparison            | Metric                         | Result                                   |
|--------------------|--------------------------------------|--------------------------------|------------------------------------------|
| ALT Recovery Rate  | DG Enteric-Coated vs.<br>Standard DG | Relative Risk (RR)             | 4.15 (95% CI: 1.55 to<br>11.15)          |
| ALT Level Decrease | DG Enteric-Coated vs.<br>Standard DG | Weighted Mean Difference (WMD) | -32.75 U/L (95% CI:<br>-46.67 to -18.83) |
| AST Level Decrease | DG Enteric-Coated vs.<br>Standard DG | Weighted Mean Difference (WMD) | -12.70 U/L (95% CI:<br>-21.13 to -4.27)  |

## **Safety and Tolerability**

Glycyrrhizic acid preparations are generally considered safe and well-tolerated. A systematic review of studies on COVID-19 patients with liver injury found few and mild adverse reactions. [11]

| Preparation Type                                      | Reported Adverse Events                                                                                                        | Source                        |
|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-------------------------------|
| Diammonium Glycyrrhizinate<br>Enteric-Coated Capsules | Mild and tolerable: dry mouth, dizziness, mild gastrointestinal discomfort.[9][10]                                             | Ling QX, et al. (2014)[9][10] |
| Magnesium Isoglycyrrhizinate                          | Significantly lower incidence of adverse drug reactions (ADRs) compared to Compound Glycyrrhizin. (RR = 0.26)                  | Yan M, et al. (2023)[12]      |
| Various GAPs in COVID-19<br>Patients                  | Nausea, vomiting, diarrhea,<br>and rash were reported but at<br>a lower incidence in the GAP<br>group compared to control.[11] | Liu Y, et al. (2022)[11]      |

# Mechanism of Action: Anti-Inflammatory Signaling Pathways



Glycyrrhizic acid exerts its therapeutic effects, particularly its anti-inflammatory and hepatoprotective actions, by modulating key cellular signaling pathways.[1] It directly binds to and inhibits High-Mobility Group Box 1 (HMGB1), a key inflammatory mediator.[1] This action, along with others, leads to the downregulation of major inflammatory cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt).[1][2][13]

The inhibition of these pathways suppresses the production of pro-inflammatory cytokines and enzymes such as TNF- $\alpha$ , IL-6, IL-1 $\beta$ , iNOS, and COX-2.[1][13]



Click to download full resolution via product page



Caption: Anti-inflammatory mechanism of Glycyrrhizic Acid via pathway inhibition.

### Conclusion

Meta-analyses of clinical trials consistently demonstrate the efficacy of Glycyrrhizic acid preparations for treating and preventing liver injury from various causes, including viral hepatitis and drug-induced toxicity.[5][6][8]

Key Comparative Findings:

- Superior Efficacy: For treating established liver injury, Magnesium Isoglycyrrhizinate (MGIG) often emerges as the most effective option, particularly in DILI and CHB (for AST reduction).
   [5][8] Compound Glycyrrhizin Injection (CGI) is also highly effective, especially for reducing ALT levels in CHB.[8]
- Formulation Matters: Enteric-coated formulations of Diammonium Glycyrrhizinate show superior efficacy in improving liver function markers compared to standard preparations.[9]
   [10]
- Safety Profile: GA preparations are generally well-tolerated with mild adverse effects.[11]

These findings provide a strong evidence base for drug development professionals and researchers. Future high-quality, large-scale randomized controlled trials are still needed to further validate these results and explore the full therapeutic potential of different Glycyrrhizic acid preparations.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. reconqueringmed.com [reconqueringmed.com]

## Validation & Comparative





- 4. phastar.com [phastar.com]
- 5. Comparative effectiveness of glycyrrhizic acid preparations aimed at preventing and treating anti-tuberculosis drug-induced liver injury: A network meta-analysis of 97 randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diammonium Glycyrrhizinate Preparation for Liver Function Recovery in Chronic Hepatitis B in China: A Meta-analysis with Trial Sequential Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 8. Comparative effectiveness of glycyrrhizic acid preparations aimed at improving liver function of patients with chronic hepatitis B: A network meta-analysis of 53 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A meta-analysis of diammonium glycyrrhizinate enteric-coated capsules versus diammonium glycyrrihizinate in patients with chronic viral hepatitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of glycyrrhizic acid preparation treating comorbid liver injury in COVID-19: A systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation
   - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Glycyrrhizic Acid Preparations in Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562275#meta-analysis-of-clinical-studies-involving-glycyrrhizic-acid-preparations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com